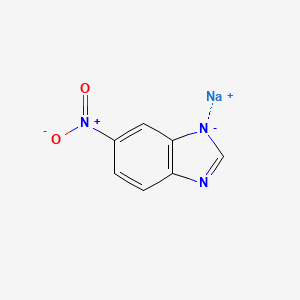

6-Nitrobenzimidazole, sodium salt

Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole research began in the mid-20th century. A pivotal moment came in 1944 when Woolley first posited that the structural similarity of benzimidazoles to purines could elicit biological responses. This hypothesis laid the groundwork for future investigations. The field saw significant expansion with key discoveries that underscored the versatile biological activities of benzimidazole derivatives. The first benzimidazole-based anthelmintic agent, thiabendazole, was introduced in 1961, marking a major therapeutic milestone. This was followed by the development of other important drugs, including proton pump inhibitors and antihistaminics, which solidified the importance of the benzimidazole scaffold in drug discovery.

| Year | Key Development in Benzimidazole Research |

| 1944 | Woolley proposes the purine-like nature of benzimidazoles, suggesting potential biological activity. |

| 1949 | The 5,6-dimethylbenzimidazole (B1208971) moiety is identified as a key component of vitamin B12. |

| 1951 | The discovery of thiabendazole, a potent anthelmintic agent, is a significant breakthrough. |

| 1960s | The development of benzimidazole derivatives as proton pump inhibitors begins. |

Strategic Importance of the Benzimidazole Scaffold in Chemical Synthesis

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to serve as a versatile template for the development of ligands for a wide array of biological targets. researchgate.net The strategic importance of this scaffold is rooted in its physicochemical properties, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. researchgate.net These features enable benzimidazole derivatives to bind effectively to the active sites of enzymes and receptors, leading to a broad spectrum of pharmacological activities. researchgate.netalfa-chemistry.com Consequently, this scaffold is a frequent starting point in the design of novel therapeutic agents, with chemists modifying its structure to optimize potency and selectivity for specific biological targets. alfa-chemistry.comsigmaaldrich.com

Overview of Nitrobenzimidazole Subclasses and their Chemical Relevance

The introduction of a nitro (-NO2) group onto the benzimidazole ring system gives rise to nitrobenzimidazole subclasses, each with distinct chemical and electronic properties. The position of the nitro group on the benzene (B151609) ring significantly influences the molecule's reactivity and biological activity. Common subclasses include 4-nitro-, 5-nitro-, and 6-nitrobenzimidazoles. The strong electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton of the imidazole (B134444) ring and can also influence the molecule's potential as an antimicrobial or anticancer agent. For instance, some nitrobenzimidazole derivatives have been investigated for their activity against hypoxic tumors, where the nitro group can be bioreduced to a cytotoxic species. nih.gov The chemical reactivity of the nitro group also allows for its conversion into other functional groups, such as amines, further expanding the synthetic utility of these subclasses.

| Nitrobenzimidazole Subclass | Key Chemical Features and Relevance |

| 4-Nitrobenzimidazole | The nitro group is positioned adjacent to the fused imidazole ring, influencing its electronic properties. |

| 5-Nitrobenzimidazole (B188599) | A commonly studied isomer, its derivatives have been explored for a range of biological activities. |

| 6-Nitrobenzimidazole | Structurally equivalent to 5-nitrobenzimidazole due to tautomerism, this subclass is a key focus of research for developing new therapeutic agents. |

Scope and Significance of Academic Research on 6-Nitrobenzimidazole, Sodium Salt

Academic research has extensively explored 6-nitrobenzimidazole and its derivatives as a foundation for new therapeutic agents. sigmaaldrich.com While much of the published literature focuses on various substituted derivatives of 6-nitrobenzimidazole, the sodium salt of this compound (CAS Number: 51349-86-1) is a commercially available chemical entity utilized in research settings. sigmaaldrich.comcas.org The primary significance of the sodium salt form lies in its potential for improved solubility in aqueous media compared to the parent compound, which can be advantageous for certain experimental protocols.

The broader research on 6-nitrobenzimidazole derivatives has revealed their potential as inhibitors of various enzymes. sigmaaldrich.com For example, a number of 2-substituted 6-nitrobenzimidazoles have been synthesized and evaluated for their inhibitory activity against phosphodiesterase, an enzyme involved in cellular signaling. researchgate.netsigmaaldrich.com These studies are crucial for understanding the structure-activity relationships of this class of compounds and for guiding the design of more potent and selective inhibitors. The availability of 6-Nitrobenzimidazole, sodium salt, as a starting material or reference compound facilitates such research endeavors.

Properties

Molecular Formula |

C7H4N3NaO2 |

|---|---|

Molecular Weight |

185.12 g/mol |

IUPAC Name |

sodium;5-nitrobenzimidazol-3-ide |

InChI |

InChI=1S/C7H4N3O2.Na/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H;/q-1;+1 |

InChI Key |

QDTXMHPOJKYAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])[N-]C=N2.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 6-Nitrobenzimidazole

The creation of the 6-nitrobenzimidazole core structure from acyclic precursors is a fundamental process, primarily achieved through the formation of the imidazole (B134444) ring from a substituted benzene (B151609) derivative.

Condensation Reactions with Substituted Phenylenediamines

The most established and direct method for synthesizing 6-nitrobenzimidazole is the Phillips condensation. This reaction involves the cyclocondensation of 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitro-1,2-phenylenediamine) with a one-carbon electrophile, most commonly formic acid.

The reaction is typically performed by heating the reactants, often in the presence of a mineral acid like hydrochloric acid, which catalyzes the cyclization. For instance, a suspension of 4-nitro-1,2-phenylenediamine in 10% hydrochloric acid can be heated with formic acid at approximately 80°C for several hours. Following the reaction, neutralization with a base, such as ammonium (B1175870) hydroxide, precipitates the crude 5(6)-nitrobenzimidazole. The product exists as a mixture of tautomers, 5-nitro- and 6-nitrobenzimidazole, which are often denoted together as 5(6)-nitrobenzimidazole.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 4-nitro-1,2-phenylenediamine, formic acid | 10% HCl, 80°C, 3 hours; then NH4OH | 5(6)-Nitrobenzimidazole | 89% | |

| o-phenylenediamine (B120857), formic acid | 90% formic acid, 100°C, 2 hours; then NaOH | Benzimidazole (B57391) | 97-99% | orgsyn.org |

Exploration of Novel Reagents and Catalytic Systems for Ring Closure

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and versatile catalytic systems. While the classic Phillips condensation is robust, research has explored alternative methods for the ring closure step.

One innovative approach involves a one-pot reductive cyclocondensation. This method starts from 2-nitroaniline (B44862) and an aldehyde, using a reducing system like zinc powder and sodium bisulfite (NaHSO3) in an aqueous medium. pcbiochemres.com This process combines the reduction of a nitro group to an amine and the subsequent cyclization in a single step, offering high atom economy and milder conditions. pcbiochemres.com While this specific example starts from 2-nitroaniline to form 2-substituted benzimidazoles, the principle can be conceptually applied to modified starting materials.

Catalytic systems using supported metal nanoparticles, such as copper(II) oxide on silica, have also been developed for the synthesis of benzimidazole derivatives, promoting green chemistry principles through catalyst reusability and efficiency. pcbiochemres.com

Derivatization Strategies from 6-Nitrobenzimidazole Precursors

Once synthesized, 6-nitrobenzimidazole is a versatile platform for creating a diverse library of molecules through functionalization at both the imidazole and benzene rings.

Selective Functionalization of the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring are key sites for derivatization, with N-alkylation and N-arylation being common transformations. The deprotonated sodium salt of 6-nitrobenzimidazole is an excellent nucleophile for these reactions.

Alkylation can be achieved using various alkylating agents under basic conditions. For instance, the alkylation of 5-nitrobenzimidazol-2-one, a related derivative, has been successfully performed using agents like benzyl (B1604629) chloride or allyl bromide under phase-transfer catalysis (PTC) conditions. researchgate.net This method employs a catalyst like tetra-n-butylammonium bromide (TBAB) with a base such as potassium carbonate in a solvent like DMF at room temperature, leading to high yields of N-alkylated products. researchgate.net The strong electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the imidazole nitrogen, sometimes necessitating harsher reaction conditions, such as heating for extended periods. researchgate.net

| Substrate | Alkylating Agent | Reagents/Conditions | Product | Reference |

| 5-Nitrobenzimidazol-2-one | Benzyl Chloride | K2CO3, TBAB, DMF, room temp, 6h | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | researchgate.net |

| Imidazole | Cyclic Allyl Acetate | Toluene, reflux, 24h | N-Allyl-substituted imidazole | beilstein-journals.org |

Substituent Modification on the Benzene Ring

Further substitution on the benzene portion of 6-nitrobenzimidazole is governed by the directing effects of the existing substituents. The benzimidazole ring system as a whole is considered π-excessive and generally directs electrophiles to the benzene ring. chemicalbook.com However, the nitro group is a powerful deactivating, meta-directing substituent. youtube.com

The interplay between the activating, ortho-para directing fused imidazole ring and the deactivating, meta-directing nitro group makes predicting the outcome of electrophilic aromatic substitution complex. The nitro group's strong deactivating effect significantly reduces the ring's reactivity towards electrophiles like halogens or nitrating agents. youtube.com Any further substitution would likely be directed to the positions least deactivated, but such reactions are synthetically challenging and often result in low yields or require harsh conditions. Consequently, modification of the benzene ring predominantly proceeds via transformation of the existing nitro group.

Regioselective Nitro Group Reductions

The most significant and widely used transformation of 6-nitrobenzimidazole is the reduction of its nitro group to an amino group, yielding 6-aminobenzimidazole. This product is a crucial precursor for many biologically active compounds.

The selective reduction of the nitro group can be achieved using various methods. Catalytic hydrogenation is a common and efficient technique. This involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. uni-bayreuth.de A study on the regiospecific reduction of 4,6-dinitrobenzimidazoles demonstrated that using Pd/C with hydrogen gas in butanol selectively reduced the nitro group at the 4-position, highlighting the fine control achievable with catalytic systems. uni-bayreuth.de For the mono-nitro compound, these conditions would effectively produce 6-aminobenzimidazole.

Another classical method involves the use of reducing agents like stannous chloride (SnCl2) in hydrochloric acid. researchgate.net This method is well-established for the reduction of aromatic nitro compounds to anilines.

| Starting Material | Reagents/Conditions | Product | Key Feature | Reference |

| Dinitrobenzimidazole | H2 (1 atm), Pd/C (5%), Butanol | Aminonitrobenzimidazole | Regiospecific reduction | uni-bayreuth.de |

| 2-Nitroaniline | Zn powder, NaHSO3, H2O, 100°C | 2-Substituted Benzimidazole | One-pot reductive cyclocondensation | pcbiochemres.com |

| Nitroaromatics | SnCl2, HCl | Aminoaromatics | General method for nitro group reduction | researchgate.net |

Mechanistic Investigations of Selective Nitro Reduction in Dinitrobenzimidazoles (e.g., Sodium Polysulfide Mediated Reactions)

The selective reduction of one nitro group in dinitrobenzimidazole derivatives is a critical transformation for accessing valuable aminonitrobenzimidazole intermediates. A noteworthy method for achieving this selectivity is the use of sodium polysulfide (Na₂Sₓ). Research into the reduction of 4,6-dinitro and 5,6-dinitrobenzimidazoles has demonstrated that sodium polysulfide in an aqueous ethanol (B145695) medium can preferentially reduce one nitro group, yielding 4(7)-amino-6(5)-nitrobenzimidazole and 5(6)-amino-6(5)-nitrobenzimidazole, respectively. researchgate.net

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of chemical reactions involving dinitrobenzimidazoles is profoundly influenced by both steric and electronic factors. In the context of selective nitro group reduction, the electronic environment of each nitro group plays a pivotal role. The nitro group is a strong electron-withdrawing group, and its position on the benzimidazole ring affects the electron density of the aromatic system.

In nucleophilic aromatic substitution reactions on nitrobenzimidazoles, the presence of electron-withdrawing groups like the nitro group activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com The position of these groups (ortho, meta, or para to the site of substitution) dictates the reactivity. For instance, an electron-withdrawing group at the ortho or para position can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thus accelerating the reaction. masterorganicchemistry.com

Steric hindrance also plays a crucial role. Bulky substituents near a nitro group can impede the approach of a reducing agent, leading to the preferential reduction of a less sterically hindered nitro group. youtube.com This principle is a general one in aromatic chemistry and is applicable to the selective reduction of dinitrobenzimidazoles. The interplay between these electronic and steric effects determines which nitro group is more susceptible to reduction, allowing for controlled synthesis of specific isomers. For example, in a dinitrobenzimidazole, a nitro group with less steric hindrance and in a more electronically favorable position for reduction will react preferentially.

Advanced Methodologies for Introducing Sodium Salt Functionality

The formation of the sodium salt of 6-nitrobenzimidazole involves the deprotonation of the N-H group of the imidazole ring. This is a standard acid-base reaction where the weakly acidic proton of the imidazole moiety reacts with a suitable sodium base.

An advanced and controlled method for this transformation is the use of a strong sodium base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The use of anhydrous conditions is crucial to prevent the reaction of the strong base with water, which would reduce the yield of the desired sodium salt.

The reaction proceeds as follows:

C₇H₅N₃O₂ + NaH → C₇H₄N₃O₂Na + H₂

In this reaction, the hydride ion (H⁻) from sodium hydride acts as a strong base, abstracting the acidic proton from the imidazole nitrogen to form hydrogen gas (H₂) and the sodium salt of 6-nitrobenzimidazole. The resulting salt can then be isolated by precipitation or by removal of the solvent. The choice of solvent and base can be optimized to ensure high yield and purity of the final product. The formation of the sodium salt can be confirmed by spectroscopic methods, such as NMR, where the disappearance of the N-H proton signal is a key indicator.

Green Chemistry Approaches in 6-Nitrobenzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles to reduce environmental impact and improve sustainability. masterorganicchemistry.comrsc.orgresearchgate.net While specific literature on the green synthesis of 6-nitrobenzimidazole is not abundant, general green methodologies for benzimidazole synthesis can be extrapolated.

Key green approaches applicable to the synthesis of 6-nitrobenzimidazole include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂. rsc.org

Catalyst-Free or Green Catalyst Systems: The development of syntheses that proceed without a catalyst or utilize recyclable and non-toxic catalysts is a primary goal. For the synthesis of benzimidazole derivatives, various green catalysts have been explored, including zeolites, clays, and metal-organic frameworks. mdpi.com For the nitration step, solid acid catalysts can be an alternative to the traditional mixed acid (sulfuric and nitric acid) system, which generates significant acidic waste.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate the synthesis of benzimidazoles, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.net These methods can enhance energy efficiency compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve atom economy and reduce waste. For instance, a one-pot reductive cyclization of a dinitroaniline precursor could be a greener route to amino-nitrobenzimidazoles. rsc.org

Sophisticated Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural and electronic features of 6-nitrobenzimidazole, sodium salt.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, offers profound insights into the molecular framework of nitrobenzimidazole derivatives. In solution, 2-aryl-5(or 6)-nitrobenzimidazoles exist in a tautomeric equilibrium, which influences the electronic distribution and stability of the molecule. unibo.it The position of the nitro group, whether at the 5- or 6-position of the benzimidazole (B57391) moiety, affects the chemical shifts observed in both ¹H and ¹³C NMR spectra. unibo.itrsc.org For instance, in 2-aryl-6-nitrobenzimidazoles, the 6-nitro tautomer is generally the more abundant form. unibo.it The specific chemical shifts are solvent-dependent, and low-temperature 2D NMR experiments can help in resolving complex spectra and assigning signals to specific tautomers. unibo.it

Table 1: Representative NMR Data for Benzimidazole Derivatives This table is illustrative and based on general data for benzimidazole derivatives. Specific shifts for the sodium salt may vary.

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons, position influenced by substituents and tautomerism. unibo.it |

| ¹³C | 110 - 160 | Aromatic and imidazole (B134444) ring carbons. researchgate.netchemicalbook.com |

| ¹⁵N | - | Provides information on the nitrogen environment and hydrogen bonding. beilstein-journals.org |

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is crucial for identifying the functional groups and vibrational modes within the 6-nitrobenzimidazole, sodium salt molecule. The FT-IR spectra of nitrobenzimidazole derivatives typically exhibit characteristic absorption bands. scholarsresearchlibrary.comresearchgate.net For example, the N-H stretching vibration is observed in the range of 3360-3365 cm⁻¹. scholarsresearchlibrary.com The C=N stretching of the imidazole ring appears around 1620-1624 cm⁻¹, while the C-N stretching is found near 1473-1483 cm⁻¹. scholarsresearchlibrary.com The symmetric and asymmetric stretching vibrations of the nitro group (N-O) are prominent and typically appear around 1340-1350 cm⁻¹ and 1510-1530 cm⁻¹, respectively. scholarsresearchlibrary.com The presence of these bands confirms the key functional groups within the molecule.

Table 2: Characteristic FT-IR Absorption Bands for 6-Nitrobenzimidazole Derivatives Data compiled from studies on related nitrobenzimidazole compounds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3360 - 3365 | scholarsresearchlibrary.com |

| C-H Stretch (aromatic) | ~3100 | scholarsresearchlibrary.com |

| C=N Stretch (imidazole) | 1620 - 1624 | scholarsresearchlibrary.com |

| N-O Asymmetric Stretch | 1510 - 1530 | scholarsresearchlibrary.com |

| C-N Stretch | 1473 - 1483 | scholarsresearchlibrary.com |

| N-O Symmetric Stretch | 1340 - 1350 | scholarsresearchlibrary.com |

While specific Raman data for the sodium salt is limited, Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is a valuable tool for a complete vibrational analysis. spectrabase.comspectrabase.com

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of 6-nitrobenzimidazole is characterized by absorption bands that correspond to π-π* and n-π* transitions of the aromatic and heterocyclic ring systems, as well as the nitro group. The specific wavelengths and intensities of these absorptions are influenced by the solvent and the substitution pattern on the benzimidazole core. This technique provides insight into the electronic structure and conjugation within the molecule. spectrabase.comucdavis.edu

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 6-nitrobenzimidazole, sodium salt by providing a highly accurate mass measurement. beilstein-journals.org The monoisotopic mass of 6-nitrobenzimidazole is 163.038176 u. chemspider.com Electron ionization (EI) mass spectrometry of benzimidazole derivatives reveals characteristic fragmentation patterns. journalijdr.com The fragmentation of the molecular ion can proceed through various pathways, including the loss of small molecules or radicals. journalijdr.com For instance, in substituted benzimidazoles, fragmentation often involves the side chains. journalijdr.com In the case of nitro-substituted benzimidazoles, the loss of the nitro group (NO₂) or nitric oxide (NO) are common fragmentation pathways. The study of these fragmentation patterns helps in the structural elucidation of the molecule and its derivatives. journalijdr.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for 6-Nitrobenzimidazole

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | chemspider.com |

| Monoisotopic Mass | 163.038176 u | chemspider.com |

| Exact Mass | 163.0381764 u | ucdavis.edu |

Single-Crystal and Powder X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction studies on derivatives like 1-methyl-6-nitro-1H-benzimidazole reveal that the benzimidazole unit is planar. nih.gov In this specific derivative, the nitro group is slightly twisted out of the plane of the heterocyclic ring. nih.gov The bond lengths within the benzimidazole ring can indicate the degree of electron delocalization. Analysis has shown that the nitro group in this position may not be fully conjugated with the benzimidazole ring system. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure and stability of 6-nitrobenzimidazole and its derivatives in the solid state are significantly influenced by a network of non-covalent interactions. Key among these are hydrogen bonding and π-π stacking.

π-π Stacking: The planar aromatic system of the benzimidazole ring facilitates π-π stacking interactions. nih.gov These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the crystal's cohesive energy. In imidazolium-based ionic liquids, rings have been observed to adopt preferential on-top parallel orientations, leading to distinct π-π stacking arrangements at short distances. nih.gov The presence of the electron-withdrawing nitro group can modulate the electron density of the aromatic system, influencing the geometry and strength of these stacking interactions, potentially leading to parallel displaced or offset arrangements to optimize electrostatic interactions. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking is a delicate balance that governs the final molecular assembly. nih.gov

Structural Variations in Related Benzimidazole Coordination Compounds

Benzimidazole and its derivatives are versatile ligands in coordination chemistry, forming complexes with a wide range of metal ions. mdpi.commdpi.com The resulting coordination compounds exhibit significant structural diversity depending on the metal center, the substituents on the benzimidazole ring, and the reaction conditions.

Coordination Modes: The benzimidazole ligand can coordinate to metal ions in several ways. Coordination commonly occurs through the more basic nitrogen atom of the imidazole ring. mdpi.com In some cadmium (II) complexes, the metal coordinates through the nitrogen atom of the five-membered imidazole ring. mdpi.com In other cases, particularly with ligands containing additional donor sites (like a pyridine (B92270) ring), coordination can take place through the nitrogen of the appended ring. mdpi.commdpi.com

Structural Motifs: The coordination of benzimidazole derivatives can lead to various structural motifs. For instance, reactions with zinc (II) have yielded dinuclear coordination compounds with the general formula [Zn₂Cl₄(L)₂]. mdpi.com The geometry around the metal center can also vary; for example, Co(III) coordination compounds with benzimidazole derivatives can form a distorted meroctahedral structure. researchgate.net The planarity of the ligand itself can also differ; in some cobalt complexes, the ligands are planar, while in others, they are twisted. researchgate.net These variations highlight the structural flexibility of benzimidazole-based coordination compounds.

Quantum Chemical Computations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the molecular properties of benzimidazole derivatives. It provides detailed insights into geometry, electronic structure, and spectroscopic characteristics that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the lowest energy (most stable) conformation of the molecule is determined. youtube.com For a molecule like 6-nitrobenzimidazole, this is typically performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-31G* or 6-311G(d,p). youtube.comnih.govresearchgate.net

The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. youtube.com The output provides precise bond lengths, bond angles, and dihedral angles for the optimized structure. Once the minimum energy geometry is obtained, further calculations can be performed to analyze the electronic structure, including the distribution of electron density and the nature of chemical bonds. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. researchgate.net These calculations predict the frequencies of all normal modes of vibration.

The predicted frequencies and their corresponding intensities can be directly compared with experimental FTIR and Raman spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching of the N-O bonds in the nitro group, C=N stretching in the imidazole ring, or C-H bending modes. mdpi.com For example, in zinc (II) complexes with benzimidazole derivatives, the characteristic ν(C=N) and ν(C=C) vibrations shift to higher or lower frequencies upon coordination, a change that can be rationalized and quantified through DFT calculations. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a chemically intuitive picture of localized bonds, lone pairs, and antibonds, closely resembling Lewis structures. uni-muenchen.dewisc.edufaccts.de This analysis provides quantitative insight into charge distribution and delocalization effects.

For 6-nitrobenzimidazole, NBO analysis can quantify the polarization of the C-N, N-O, and C-H bonds and the occupancy of the lone pair orbitals on the nitrogen and oxygen atoms. Crucially, it elucidates donor-acceptor interactions by examining the stabilization energy associated with electron delocalization from an occupied NBO (a bond or lone pair) to an unoccupied NBO (typically an antibond). These interactions, often represented as E(2) energies, reveal the strength of hyperconjugative and resonance effects within the molecule. For example, analysis of related compounds has shown that intra- and intermolecular charge transfer processes occur, with the total structure being predominantly Lewis (e.g., 97.42%) with a smaller non-Lewis component (e.g., 2.58%) arising from these delocalizations. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the ground state. nih.govlupinepublishers.com In benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO may be distributed over other parts of the molecule, facilitating eventual charge transfer within the molecule. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's reactivity. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Properties of Related Compounds from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.514 | -2.696 | 3.818 | malayajournal.org |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime | -6.270 | -2.509 | 3.761 | malayajournal.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.268 | -0.181 | 0.087 | nih.gov |

| Metronidazole | -6.721 | -2.109 | 4.612 | lupinepublishers.com |

| Modified Metronidazole (M3) | -6.241 | -2.063 | 4.178 | lupinepublishers.com |

This table presents data for related compounds to illustrate the typical range and application of FMO analysis. The values are specific to the compounds and computational levels cited in the references.

Molecular Electrostatic Potential (MEP) Surface Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govxisdxjxsu.asia The MEP map illustrates the electrostatic potential on the electron density surface, where different colors signify varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green denotes regions of neutral potential. nih.govymerdigital.com

For the 6-nitrobenzimidazole anion, the MEP surface would show a significant concentration of negative potential (red) around the nitro group's oxygen atoms and the deprotonated nitrogen of the imidazole ring. This is due to the high electronegativity of the oxygen atoms and the formal negative charge on the nitrogen. These regions represent the most likely sites for interaction with electrophiles or cations, such as the sodium ion. Conversely, the hydrogen atoms on the benzene (B151609) ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. ymerdigital.com

Fukui Function Analysis is another key concept derived from DFT that helps to identify the reactivity of different atomic sites within a molecule. xisdxjxsu.asiabas.bg It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This analysis helps to pinpoint the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). bas.bgresearchgate.net

In the context of the 6-nitrobenzimidazole anion, computational analysis of frontier molecular orbitals shows that upon reduction, the additional electron is primarily accepted by the nitro group. researchgate.net This indicates that the nitro group is the principal site for nucleophilic attack or bioreduction, a finding that is critical for understanding its mechanism of action in biological systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Solvation Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy, and to understand the nature of electronic transitions, such as n→π* or π→π*. researchgate.net

For molecules like 6-nitrobenzimidazole, TD-DFT calculations can elucidate how the electronic structure changes upon excitation. The method can predict the absorption spectra and help understand the influence of substituents and the solvent environment on these properties. rsc.org For instance, studies on similar nitroaromatic compounds show that the lowest unoccupied molecular orbital (LUMO) is often localized on the nitro group, meaning that electronic transitions to this orbital have significant charge-transfer character. researchgate.netresearchgate.net

Solvation Effects are critical for accurately predicting the behavior of molecules in solution. Computational models like the Polarizable Continuum Model (PCM) are often used in conjunction with TD-DFT to simulate the influence of a solvent. rsc.orgmdpi.com The solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption spectra (solvatochromism). For polar molecules like the 6-nitrobenzimidazole anion, polar solvents would be expected to stabilize the charge distribution, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the nature of the electronic transition. rsc.org TD-DFT studies on related systems have been instrumental in rationalizing such solvent-dependent spectral shifts and understanding complex excited-state processes. researchgate.netfigshare.com

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods has become an indispensable tool for assigning complex spectra and confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. rsc.org

This method, typically employed with DFT (e.g., at the B3LYP level of theory), calculates the magnetic shielding of each nucleus. nih.gov The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For benzimidazole derivatives, DFT-GIAO calculations have proven highly effective. rsc.orgnih.govresearchgate.net In cases where experimental ¹H or ¹³C NMR signals are broad or ambiguous, theoretical chemical shifts can provide a basis for definitive assignment. nih.gov For example, comparing the calculated shifts for different possible isomers or tautomers with the experimental spectrum can identify the correct structure present in solution. rsc.org Studies have shown that for a wide range of nitrogen-containing heterocycles, a high degree of correlation exists between experimental and GIAO-calculated chemical shifts, often with root-mean-square errors of less than 1 ppm for ¹³C and even smaller for ¹H.

Below is a representative table illustrating the type of data obtained from such an analysis on a related benzimidazole structure, demonstrating the close agreement between predicted and observed values.

Interactive Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Benzimidazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C2 | 151.5 | 152.1 | 0.6 |

| C4 | 115.3 | 115.9 | 0.6 |

| C5 | 122.8 | 123.5 | 0.7 |

| C6 | 121.7 | 122.2 | 0.5 |

| C7 | 118.9 | 119.5 | 0.6 |

| C3a | 138.1 | 138.8 | 0.7 |

| C7a | 143.9 | 144.5 | 0.6 |

Note: The data in this table is illustrative and based on findings for similar benzimidazole structures. It serves to demonstrate the accuracy of the GIAO method.

This strong predictive power makes the GIAO method a crucial component in the comprehensive characterization of complex heterocyclic molecules like 6-nitrobenzimidazole and its derivatives.

Coordination Chemistry and Supramolecular Chemistry of 6 Nitrobenzimidazole Anion

6-Nitrobenzimidazole as a Ligand in Metal-Organic Complexes

The 6-nitrobenzimidazole anion readily coordinates with a variety of metal ions, acting as a versatile ligand in the formation of metal-organic complexes. The presence of nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms of the nitro group provides multiple potential binding sites, leading to diverse coordination modes and complex structures.

Synthesis and Structural Characterization of Metal-6-Nitrobenzimidazole Complexes

The synthesis of metal-6-nitrobenzimidazole complexes typically involves the reaction of a metal salt with 6-nitrobenzimidazole in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the benzimidazole (B57391) ring. For instance, the reaction of 6-nitrobenzimidazole with various metal salts such as those of cobalt (II), nickel (II), and zinc (II) has been shown to yield stable solid metal complexes. researchgate.net Similarly, complexes with copper (II) have been synthesized and characterized. researchgate.net In a specific example, two new polymolybdate-based copper-organic complexes, {Cu₂(6-nbm)₄β-Mo₈O₂₆₂}·(6-nbm)₂·4H₂O and H₂{Cu₂(6-nbm)₄TeMo₆O₂₄₄}·(6-nbm)₂·4H₂O (where 6-nbm = 6-nitrobenzimidazole), were synthesized by introducing the 6-nitrobenzimidazole ligand to polymolybdate and copper(II) ions. rsc.org

The structural characterization of these complexes is crucial for understanding their properties and is typically carried out using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and powder X-ray diffraction (PXRD). rsc.org Elemental analysis and spectroscopic methods like ¹H NMR are also employed to confirm the composition and structure of the synthesized compounds. researchgate.net For example, the structures of the two copper-polymolybdate complexes were determined by single-crystal X-ray diffraction, revealing one-dimensional chain structures. rsc.org

| Complex Formula | Metal Center | Key Structural Feature | Characterization Techniques | Reference |

|---|---|---|---|---|

| {Cu₂(6-nbm)₄β-Mo₈O₂₆₂}·(6-nbm)₂·4H₂O | Copper(II) | 1D chain structure | Single-crystal X-ray diffraction, IR, PXRD | rsc.org |

| H₂{Cu₂(6-nbm)₄TeMo₆O₂₄₄}·(6-nbm)₂·4H₂O | Copper(II) | 1D chain structure | Single-crystal X-ray diffraction, IR, PXRD | rsc.org |

| General Co(II), Ni(II), Zn(II) complexes | Cobalt(II), Nickel(II), Zinc(II) | Stable solid complexes | ¹H NMR, FT-IR, Elemental Analysis | researchgate.net |

Exploration of Coordination Modes (e.g., Monodentate, Bridging)

In the aforementioned copper-polymolybdate complexes, the 6-nitrobenzimidazole ligand exhibits a monodentate coordination mode, where it hangs on the one-dimensional chain. rsc.org In other systems, derivatives of 6-nitrobenzimidazole have been shown to act as bridging binegative tetradentate ligands, leading to the formation of polymeric chains. tandfonline.comtandfonline.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The versatility in coordination allows for the construction of a wide array of metal-organic frameworks with tailored properties.

Interactions with Main Group, Transition, and f-Block Metal Centers

The 6-nitrobenzimidazole anion has been shown to form complexes with a wide range of metal ions, spanning the main group, transition metals, and f-block elements.

Main Group Metals: While less common, interactions with main group metals have been reported. For instance, a complex with Lead(II) has been synthesized, demonstrating the ability of the 6-nitrobenzimidazole framework to coordinate with p-block elements. tandfonline.comtandfonline.com

Transition Metals: The majority of research has focused on complexes with transition metals. Stable complexes with Co(II), Ni(II), Cu(II), and Zn(II) are well-documented. researchgate.netresearchgate.net The interaction of 6-nitrobenzimidazole derivatives with these metals often results in colored complexes with limited solubility in common organic solvents. tandfonline.com The d-orbitals of transition metals play a crucial role in the bonding and electronic properties of these complexes.

f-Block Metals: The coordination chemistry of the 6-nitrobenzimidazole anion extends to the f-block elements. A complex with the uranyl ion (UO₂²⁺), an actinide, has been synthesized. tandfonline.comtandfonline.com In this particular complex, the ligand was found to act as a monobasic tridentate ligand. tandfonline.com This demonstrates the potential for creating complexes with interesting photophysical or catalytic properties associated with f-block metals.

Design and Synthesis of Supramolecular Architectures

Beyond its role as a simple ligand, the 6-nitrobenzimidazole anion is a valuable component in the construction of complex supramolecular architectures. These organized assemblies are held together by non-covalent interactions, leading to structures with functions that emerge from the collective properties of their components.

Host-Guest Complexation with Macrocyclic and Cryptand Receptors

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, can be applied to systems involving benzimidazole derivatives. While specific examples focusing solely on the 6-nitrobenzimidazole anion as the guest are not extensively detailed in the provided search results, related benzimidazole compounds have been studied in this context. For instance, 2-phenylbenzimidazole (B57529) has been used as a guest molecule with dicyclohexanocucurbit nih.govuril (CyH₂Q nih.gov) as the host. nih.gov This study highlights the potential for benzimidazole derivatives to form inclusion complexes with macrocyclic hosts like cucurbiturils. nih.gov The formation of such host-guest complexes is driven by various non-covalent interactions and can lead to applications in areas such as sensing and drug delivery. nih.govnih.gov

Non-Covalent Interactions Driving Self-Assembly (e.g., Ion-Pairing, π-π Stacking, Hydrogen Bonding)

The self-assembly of supramolecular structures involving the 6-nitrobenzimidazole anion is governed by a combination of non-covalent interactions. These weak forces collectively dictate the final architecture and stability of the assembly.

Electrochemical and Photophysical Properties of Coordination and Supramolecular Compounds

The integration of the 6-nitrobenzimidazolate anion into coordination and supramolecular frameworks imparts unique electrochemical and photophysical characteristics to the resulting compounds. These properties are largely dictated by the interplay between the metal center, the benzimidazole ligand itself, and any auxiliary ligands present in the coordination sphere.

The electrochemical behavior of compounds containing the 6-nitrobenzimidazole moiety is prominently characterized by redox processes involving the nitro group. researchgate.net Studies on related 2-aryl-5(or 6)-nitrobenzimidazoles using cyclic voltammetry have shown that the nitro group on the benzimidazole ring undergoes electrochemical reduction. researchgate.netunibo.it These processes allow for the determination of key parameters such as the formal potential and the number of electrons involved. researchgate.net For instance, in various 2-aryl-6-nitrobenzimidazole derivatives, reversible reduction processes are typically observed at potentials around -1.35 V and -1.60 V. researchgate.net The exact potential values are sensitive to the nature of substituents on the molecule, which can alter the electronic distribution within the benzimidazole system. researchgate.net The electrochemical properties of metal complexes incorporating these ligands can be further modulated by the metal ion. The redox behavior of such complexes, including Co(II), Cu(II), Mn(II), and Fe(III) systems, has been investigated using cyclic voltammetry, often revealing quasi-reversible one-electron transfer processes. electrochemsci.org

The photophysical properties, particularly luminescence, of metal complexes containing benzimidazole derivatives are a subject of significant interest for the development of functional materials. mdpi.com The emission characteristics of these compounds are highly tunable. Cyclometalated iridium(III) and platinum(II) complexes, for example, are known for their strong luminescence, which can be modulated from blue to near-infrared by altering the electronic properties of the ligands. nih.govrsc.org For zinc(II) complexes with substituted benzimidazole ligands, dual emission bands can be observed, with the emission color changing from greenish-blue to deep blue depending on the excitation wavelength. mdpi.com The coordination of the ligand to a metal ion like zinc can lead to a chelation-induced emission enhancement (CHEF) effect, resulting in a higher photoluminescence quantum yield (PLQY) compared to the free ligand. rsc.org The origin of the emission can be assigned to different electronic transitions, such as ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-ligand charge transfer (LLCT) states, depending on the specific metal and ligand combination. rsc.org

Below is a table summarizing representative electrochemical and photophysical data for compounds related to 6-nitrobenzimidazole.

| Compound Class | Property | Observation | Reference(s) |

| 2-Aryl-6-nitrobenzimidazoles | Electrochemical | Reversible nitro group reduction processes observed around -1.35 V and -1.60 V. | researchgate.net |

| Platinum(II) Benzimidazole Complexes | Photophysical | Exhibit intense, vibronically-structured emission in the 470-560 nm range in 77 K glassy solutions. | rsc.org |

| Zinc(II) Benzimidazole Hydrazone Complexes | Photophysical | Show excitation-dependent dual emission, with colors shifting from blue to greenish-yellow. | mdpi.com |

| Zinc(II) Imidazole-based Complexes | Photophysical | Display a chelation-induced emission enhancement (CHEF) effect, increasing the photoluminescence quantum yield. | rsc.org |

Theoretical Modeling of Coordination and Supramolecular Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the coordination and supramolecular chemistry of the 6-nitrobenzimidazolate anion and its derivatives. researchgate.net These computational methods provide deep insights into molecular structure, electronic properties, and the nature of non-covalent interactions that govern supramolecular assembly. researchgate.netresearchgate.net

A key application of theoretical modeling is the elucidation of electronic structure and its correlation with experimental data. DFT calculations are frequently used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A strong linear correlation has been established between these calculated HOMO/LUMO energies and experimental redox potentials obtained from cyclic voltammetry for various nitrobenzimidazole derivatives. researchgate.net This link allows for the rational design of new materials with tailored electrochemical properties. researchgate.net Furthermore, DFT methods have proven accurate in predicting UV-Vis spectra, showing good agreement between calculated and experimental results for the ligands. researchgate.net

In addition to electronic properties, theoretical modeling is crucial for predicting and analyzing molecular geometries. For newly synthesized metal complexes, geometry optimization is routinely performed using DFT methods to obtain stable structures and key parameters like bond lengths and angles. nih.govnih.gov These theoretical values are often in excellent agreement with experimental data obtained from single-crystal X-ray crystallography, thereby validating the computational model. nih.gov This synergy between theoretical calculations and experimental characterization is vital for confirming the coordination modes of ligands and the geometry around the metal center, such as the distorted square planar geometry observed in some Nickel(II) complexes. nih.gov

Theoretical studies are also paramount in exploring the complex supramolecular interactions involving the 6-nitrobenzimidazolate anion. These interactions include hydrogen bonding and anion-π interactions, which are crucial for the construction of larger, self-assembled structures. researchgate.netresearchgate.net Anion-π interactions, which are non-covalent forces between an anion and an electron-deficient aromatic system, are particularly relevant to the nitro-substituted benzimidazole ring. rsc.org Theoretical investigations have been pivotal in recognizing that these interactions are energetically favorable. rsc.org Computational models can map out the electrostatic potential surfaces of molecules, identifying electron-poor regions on the aromatic ring that can interact favorably with anions. researchgate.net DFT calculations have also been used to study the interaction between metal particles and ionic liquids, where anion-metal interactions were found to be a decisive factor. rsc.org

The table below outlines the application of theoretical modeling in studying 6-nitrobenzimidazole systems.

| Modeling Technique | Application | Finding/Insight | Reference(s) |

| Density Functional Theory (DFT) | Electronic Properties | Linear correlation found between calculated HOMO/LUMO energies and experimental redox potentials. | researchgate.net |

| DFT (e.g., B3LYP level) | Geometry Optimization | Calculated bond lengths and angles show very good agreement with experimental X-ray diffraction data. | nih.gov |

| Ab Initio Molecular Dynamics (AIMD) / DFT | Intermolecular Interactions | Used to generate high-quality models of ionic liquid structures to understand anion-cation interactions. | reading.ac.uk |

| DFT / Polarizable Continuum Model (PCM) | Supramolecular Interactions | Anion-metal interaction is the decisive factor in the interaction between a metal atom and an ion pair. | rsc.org |

Mechanistic Organic Chemistry Studies

Reaction Mechanism Elucidation for 6-Nitrobenzimidazole Derivatives

Understanding the precise pathways of chemical reactions is fundamental to controlling their outcomes. For 6-nitrobenzimidazole derivatives, this involves investigating the movement of electrons in redox processes and the step-by-step progression of substitution reactions.

The nitro group of 6-nitrobenzimidazole makes it a key participant in redox reactions, where the transfer of electrons is the central event. The reduction of the nitro group (NO₂) typically proceeds in a stepwise manner, involving single-electron or multi-electron transfers to form intermediates like nitroso (NO) and hydroxylamine (B1172632) (NHOH) species, ultimately leading to the corresponding amine (NH₂).

Further research into benzimidazole (B57391) derivatives has explored proton-coupled electron transfer (PCET), a process vital in many biological systems. In PCET, both a proton and an electron are transferred during a reaction step. Studies on bioinspired benzimidazole-phenol derivatives demonstrate that the benzimidazole bridge itself is a "non-innocent" participant, actively engaging in the PCET process. The addition of each benzimidazole unit was found to lower the redox potential of the phenoxyl radical/phenol couple by 60 mV, indicating its direct role in modulating the thermodynamics of electron transfer. nih.gov This mechanism is crucial for designing systems that can transfer protons over long distances without water, using a Grotthuss-type mechanism through the hydrogen-bonded network of the molecule. nih.gov

In biological contexts, derivatives of 6-nitrobenzimidazole have been studied for their ability to modulate intracellular reactive oxygen species (ROS). nih.gov The generation and scavenging of ROS are governed by electron transfer reactions, suggesting that the redox properties of the 6-nitrobenzimidazole core are central to its biological activity.

Nucleophilic substitution is a cornerstone of synthetic chemistry, enabling the introduction of diverse functional groups onto a core molecular scaffold. The synthesis of many 6-nitrobenzimidazole derivatives relies on these reactions.

One of the primary methods for synthesizing the benzimidazole ring itself is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Mechanistic studies propose that this reaction is often acid-catalyzed. The catalytic action involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carboxyl group for nucleophilic attack by the amine group of the o-phenylenediamine. This is followed by the formation of an addition product intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring. nih.gov

Furthermore, once the 6-nitrobenzimidazole ring is formed, the nitrogen atoms of the imidazole (B134444) ring can act as nucleophiles. The synthesis of N-alkylated benzimidazole derivatives has been achieved through reactions that follow a nucleophilic substitution pathway. For example, the reaction of 2-thiomethyl-1H-benzimidazole with epichlorohydrin (B41342) proceeds via a Williamson-type nucleophilic intramolecular substitution, a classic example of an SN2 mechanism, to yield an epoxide derivative. libretexts.org Such reactions are fundamental for creating a wide array of substituted benzimidazole compounds with tailored properties.

Another synthetic approach involves the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite. This method is used to produce various 2-(substituted-phenyl)benzimidazole derivatives. nih.gov The mechanism involves the initial formation of a Schiff base intermediate, followed by oxidative cyclization.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates, stability, and spontaneity. This information is essential for understanding and controlling reaction pathways. A key reaction for 6-nitrobenzimidazole is its formation from its tautomer, 5-nitrobenzimidazole (B188599).

The tautomerism between 5-nitro-1H-benzo[d]imidazole and 6-nitro-1H-benzo[d]imidazole has been investigated using computational methods. physchemres.org This intramolecular proton transfer reaction proceeds through a potential energy surface involving two transition states (TS1 and TS2) and a high-energy intermediate. physchemres.org

Kinetic analysis using Rice-Ramsperger-Kassel-Marcus (RRKM) and transition state theory (TST) shows a positive temperature dependence for the rate constants of the reaction, as is typical for many chemical reactions. physchemres.org The calculated rate constants highlight the feasibility of the tautomerization across a range of temperatures.

Below is a table summarizing the calculated thermodynamic data for the tautomerization reaction in the gas phase.

| Parameter | Reactant → TS1 | Int → TS2 | Overall Reaction |

| ΔH (kcal/mol) | 45.41 | 39.54 | -0.16 |

| ΔS (cal/mol·K) | -0.47 | -2.35 | 0.05 |

| ΔG (kcal/mol) | 45.55 | 40.24 | -0.18 |

| Data sourced from a computational study on the tautomerization of 5-nitro-1H-benzo[d]imidazole. physchemres.org |

Computational Reaction Dynamics and Transition State Characterization

Computational chemistry offers a powerful lens to visualize and quantify molecular transformations that are often too fast or complex to observe experimentally. By modeling reaction dynamics, chemists can characterize the high-energy, fleeting structures known as transition states.

According to transition state theory, a reaction proceeds from reactants to products through a high-energy activated complex, or transition state, which represents a kinetic bottleneck. libretexts.orgyoutube.com The rate of the reaction is directly related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. youtube.com

For the tautomerization of 5-nitrobenzimidazole to 6-nitrobenzimidazole, computational studies using density functional theory (DFT) at the MPWBlK/6-31+G** level have been employed to map the potential energy surface. physchemres.org This analysis identified and characterized the geometries of the reactant, intermediate, product, and two key transition states (TS1 and TS2). physchemres.org The calculation of harmonic vibrational frequencies confirmed the nature of these stationary points, with transition states having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. physchemres.org

DFT calculations have also been instrumental in supporting experimental observations of other 6-nitrobenzimidazole derivatives. For instance, in studies of 2-aryl-5(or 6)-nitrobenzimidazoles, DFT was used to gain a comprehensive picture of the electronic distribution within the molecules and to assess the relative stability of the 5-nitro and 6-nitro tautomers. researchgate.net These computational insights are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of these compounds. researchgate.net

Advanced Applications in Chemical Sciences

Electrocatalysis and Energy Conversion

Electrocatalysis is a field focused on accelerating electrochemical reactions through the use of catalyst materials. These materials, known as electrocatalysts, are crucial for developing efficient and sustainable energy conversion and storage technologies. An ideal electrocatalyst enhances the reaction rate and selectivity while minimizing the required overpotential.

Electrocatalytic Reduction Reactions (e.g., Nitrite (B80452) Reduction, Carbon Dioxide Reduction)

Electrocatalytic reduction reactions are vital for environmental remediation and the synthesis of valuable chemicals. For instance, the reduction of nitrite (NO₂⁻) is important for treating wastewater, while the reduction of carbon dioxide (CO₂) into fuels like methane (B114726) or ethanol (B145695) offers a promising route for renewable energy storage.

Currently, there are no specific studies in the available scientific literature that investigate the use of 6-Nitrobenzimidazole, sodium salt as a catalyst for these reduction reactions. Research in this area typically involves modifying electrode surfaces with the catalyst and evaluating its performance using techniques like cyclic voltammetry and bulk electrolysis. Key performance indicators include Faradaic efficiency, current density, and long-term stability.

Electrocatalytic Oxidation Processes (e.g., Ascorbic Acid Oxidation)

The electrocatalytic oxidation of molecules like ascorbic acid (vitamin C) is highly relevant for the development of chemical sensors. Efficient and selective oxidation at a lower potential can improve the sensitivity and accuracy of these sensors.

As with reduction reactions, the scientific literature lacks reports on the application of 6-Nitrobenzimidazole, sodium salt for electrocatalytic oxidation processes. A hypothetical study would involve assessing the compound's ability to facilitate the oxidation of a target analyte, determining the catalytic mechanism, and evaluating its effectiveness in a sensor setup.

Development of Electrochemical Sensor Technologies

Electrochemical sensors are devices that use a chemical reaction to generate a measurable electrical signal (such as current or potential) that corresponds to the concentration of a specific analyte. These sensors are valued for their high sensitivity, rapid response times, and potential for miniaturization. The development of new sensor materials is a dynamic area of research.

No published research could be located that describes the development or application of electrochemical sensors based on 6-Nitrobenzimidazole, sodium salt. The design of such a sensor would typically involve immobilizing the compound onto an electrode surface and then testing its response to various analytes.

Functional Materials for Optoelectronics and Photonics

Optoelectronics and photonics are fields that involve the interaction of light and electricity. Functional materials with specific optical and electronic properties are essential for creating devices like LEDs, solar cells, and optical switches.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for applications such as frequency conversion of laser light, optical data storage, and all-optical switching. Organic molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit strong NLO properties.

There is no available data or research on the nonlinear optical properties of 6-Nitrobenzimidazole, sodium salt. The evaluation of a compound for NLO applications typically involves experimental techniques like the Z-scan method to measure parameters such as the nonlinear refractive index and absorption coefficient.

Structure-Property Relationships for Enhanced NLO Activity

Understanding the relationship between a molecule's structure and its NLO activity is key to designing new, more efficient materials. This involves studying how factors like the presence of electron-donating and electron-withdrawing groups, the length of the conjugated system, and molecular symmetry affect the NLO response. The nitro group (-NO₂) in 6-Nitrobenzimidazole is a strong electron-withdrawing group, which, in principle, could contribute to NLO activity when paired with a suitable electron-donating group within a conjugated system.

However, without experimental or theoretical studies on 6-Nitrobenzimidazole, sodium salt, any discussion of its specific structure-property relationships for NLO activity would be purely speculative.

Note on Data Tables: Due to the absence of published research on the specified applications of 6-Nitrobenzimidazole, sodium salt, no data tables with detailed research findings can be generated.

Corrosion Inhibition Research

The study of 6-Nitrobenzimidazole and its derivatives as corrosion inhibitors is a significant area of interest within the chemical sciences. The efficacy of these compounds is rooted in their molecular structure, which facilitates their adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. Research in this field primarily focuses on understanding the nature of this adsorption and correlating the inhibitor's molecular features with its protective efficiency.

Adsorption Characteristics on Metal Surfaces

The primary mechanism by which 6-Nitrobenzimidazole, sodium salt, and related compounds inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that isolates the metal from the aggressive environment. The adsorption can occur through two main processes: physisorption and chemisorption. nih.gov

Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, for instance, the benzimidazole (B57391) ring can become protonated, leading to the existence of cations that can be adsorbed onto a negatively charged metal surface. researchgate.net Chemisorption, on the other hand, involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, resulting in the formation of a coordinate covalent bond. researchgate.netresearchgate.net This is facilitated by the presence of heteroatoms with lone pairs of electrons, such as the nitrogen atoms in the imidazole (B134444) ring, and the π-electrons of the aromatic system. nih.govresearchgate.net

The adsorption of benzimidazole derivatives on metal surfaces is often modeled using adsorption isotherms, with the Langmuir adsorption isotherm being a frequently applied model. nih.govresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adherence to this isotherm suggests that the inhibitor molecules form a uniform protective layer, blocking the active sites for corrosion. researchgate.net The spontaneity of the adsorption process is confirmed by negative values of the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net For many benzimidazole derivatives, the calculated ΔG°ads values suggest a mixed-mode adsorption involving both physisorption and chemisorption. nih.govresearchgate.net

The effectiveness of this adsorption, and consequently the inhibition efficiency, is influenced by several factors, including the metal type, the nature of the corrosive medium, the concentration of the inhibitor, and the temperature. nih.gov Studies have shown that for some benzimidazole derivatives, an increase in temperature can lead to a decrease in surface coverage, suggesting that desorption of the inhibitor molecules occurs at higher temperatures. nih.gov

Correlation of Molecular Structure with Inhibitive Efficiency

The inhibitive efficiency of benzimidazole derivatives is intrinsically linked to their molecular structure. The presence, position, and electronic nature of substituent groups on the benzimidazole ring can significantly alter the molecule's ability to act as a corrosion inhibitor. researchgate.net

The basic benzimidazole structure, with its fused benzene (B151609) and imidazole rings, provides two key features for adsorption: the nitrogen heteroatoms and the aromatic π-electron system. nih.govresearchgate.net Substituents can modify the electron density at these active centers, thereby influencing the strength of the interaction with the metal surface.

Research comparing various benzimidazole derivatives has provided valuable insights into these structure-activity relationships. For instance, the introduction of a nitro group (-NO2), as in 6-Nitrobenzimidazole, has been shown to affect its performance. The nitro group is a strong electron-withdrawing group. This withdrawal of electron density from the benzimidazole ring system can reduce the ability of the nitrogen atoms and the aromatic ring to donate electrons to the metal surface, which is a key step in the chemisorption process. researchgate.net

Experimental studies have supported this theoretical understanding. A comparative study on the corrosion inhibition of carbon steel in an acidic medium ranked the efficiency of several benzimidazole derivatives. The results indicated that 5(6)-nitrobenzimidazole had a lower inhibition efficiency than the parent benzimidazole molecule. researchgate.net Another study investigating the inhibition of copper, zinc, and brass corrosion also found that the efficiency of the tested inhibitors in an alkaline medium followed the order: Benzimidazole > 5(6)-Nitro-1H-benzimidazole > 5,6-Dinitro-1H-benzimidazole. researchgate.net This trend further illustrates that increasing the number of electron-withdrawing nitro groups decreases the inhibitive performance.

Conversely, the introduction of electron-donating groups generally enhances inhibition efficiency. For example, derivatives like 2-aminobenzimidazole (B67599) and 2-methylbenzimidazole (B154957) often show superior performance compared to benzimidazole and its nitro-substituted counterparts. researchgate.net These electron-donating groups increase the electron density on the molecule, particularly at the nitrogen atoms, facilitating stronger adsorption onto the metal surface.

Quantum chemical calculations using methods like Density Functional Theory (DFT) are widely employed to quantify the relationship between molecular structure and inhibition efficiency. nih.govrsc.org These theoretical studies calculate various molecular parameters that correlate with inhibitive action:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to better inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency.

Mulliken Charges: The distribution of atomic charges within the molecule can identify the likely sites of interaction with the metal surface. Heteroatoms like nitrogen and oxygen are typically the primary adsorption sites due to their negative charges. rsc.org

These theoretical parameters help to explain the experimentally observed trends in inhibition efficiency among different benzimidazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-nitrobenzimidazole, sodium salt?

- Methodological Answer : The sodium salt can be synthesized by neutralizing 6-nitrobenzimidazole (acidic form) with sodium hydroxide in a methanol/water solvent system. For purification, recrystallization from a mixed solvent (e.g., methanol/water) is effective. Structural confirmation requires techniques like FTIR (to confirm deprotonation of the imidazole ring) and elemental analysis . For single-crystal growth, slow evaporation at room temperature over 7–10 days is recommended, as demonstrated in phosphate salt synthesis .

Q. How can researchers characterize the structural properties of 6-nitrobenzimidazole derivatives?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking distances (e.g., 3.653 Å in phosphate salts) .

- FTIR : Identify nitro group vibrations (~1520 cm⁻¹) and imidazole ring stretching modes.

- NMR : Confirm protonation states (e.g., absence of N–H signals in sodium salt).

Refinement software like SHELXL (for small molecules) is critical for modeling disorder and anisotropic displacement .

Q. What experimental protocols are used to evaluate corrosion inhibition efficacy?

- Methodological Answer : Electrochemical methods are standard:

- Potentiodynamic Polarization : Measure corrosion current density () and Tafel slopes in KOH solutions (e.g., 6-nitrobenzimidazole reduces by 80% at 1 mM concentration for zinc ).

- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance () to assess adsorption efficiency.

Surface analysis via SEM/EDS confirms inhibitor film formation .

Advanced Research Questions

Q. How can SHELX software improve structural refinement of 6-nitrobenzimidazole derivatives?

- Methodological Answer : SHELXL is optimal for handling:

- Hydrogen bonding : Use restraints for N–H⋯O and O–H⋯O distances (e.g., 1.50–1.56 Å for P–O bonds in phosphate salts) .

- Disorder modeling : Apply PART and SUMP instructions to resolve overlapping electron densities.

- Validation : Check R-factors () and residual density maps () .

Q. What mechanistic insights explain 6-nitrobenzimidazole’s corrosion inhibition in alkaline environments?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, promoting adsorption on metal surfaces via:

- Physisorption : Fit Langmuir isotherms to calculate free energy ( for zinc in KOH) .

- Chemisorption : DFT simulations show strong interaction between nitro groups and metal d-orbitals.

Synergistic effects with phosphate ions improve film stability in mixed inhibitors .

Q. How do 6-nitrobenzimidazole derivatives modulate glycation and oxidative stress in biochemical studies?

- Methodological Answer :

- Glycation Inhibition : Incubate BSA with fructose (10 mM) and test compound (0.1–1 mM) for 7 days. Measure advanced glycation end-products (AGEs) via fluorescence () .

- ROS Quantification : Use DCFH-DA probes in cell lines (e.g., HepG2) with flow cytometry. Derivatives reduce ROS by 40–60% at 50 µM .

Q. What challenges arise in resolving hydrogen-bonding networks in 6-nitrobenzimidazole cocrystals?

- Methodological Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.